4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
Description
This compound features a pyrimidine core substituted at position 6 with a methoxy group and at position 4 with a piperidin-1-yl moiety. The piperidine ring is further functionalized at position 3 with a [(5-bromopyrimidin-2-yl)oxy]methyl group. Pyrimidine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to mimic nucleobases and interact with biological targets .
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c1-22-14-5-13(19-10-20-14)21-4-2-3-11(8-21)9-23-15-17-6-12(16)7-18-15/h5-7,10-11H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHPJMVXAUWWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the 5-bromopyrimidine intermediate. This intermediate undergoes nucleophilic substitution reactions to introduce the piperidine moiety. The final step involves the methoxylation of the pyrimidine ring. The reaction conditions often include the use of microwave irradiation to accelerate the nucleophilic displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyrimidine Motifs
- Key Differences: The target compound uniquely combines a 6-methoxy group and a piperidine-linked bromopyrimidine substituent, distinguishing it from simpler piperidine-pyrimidine analogues.
Halogen-Substituted Pyrimidine Derivatives
- Key Insights :
Methoxy-Substituted Pyrimidine Derivatives
- Comparison :
- The 6-methoxy group in the target and 4,6-Dichloro-5-methoxypyrimidine improves solubility, while its absence in simpler piperidine-pyrimidines may limit bioavailability .
- Vandetanib derivatives use a quinazoline core but share methoxy and piperidinyl-oxymethyl motifs, highlighting the importance of these groups in kinase inhibitor design .
Piperidinyl-Oxy-Methyl Substituents in Related Compounds
- Synthetic Approaches :
Research Findings and Data Analysis
Physicochemical Properties
- Crystallography : The 4,6-Dichloro-5-methoxypyrimidine structure () shows halogen bonds (Cl···N, 3.09–3.10 Å), suggesting the target’s bromine may form similar interactions .
- Solubility: The 6-methoxy group enhances hydrophilicity compared to non-polar analogues like 2-(Piperidin-4-yloxy)pyrimidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
